Cas no 159786-56-8 (rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans)
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanecarboxylicacid, 2-(aminomethyl)-, methyl ester, (1R,2R)-rel-
- Cyclopropanecarboxylic acid, 2-(aminomethyl)-, methyl ester, trans- (9CI)
- rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans
- MFCD18833557
- rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate
- Methyl trans-2-(aminomethyl)cyclopropanecarboxylate
- starbld0018416
- CS-0184597
- AKOS006362971
- (1R,2R)-Methyl 2-(aminomethyl)cyclopropanecarboxylate
- 159786-56-8
- EN300-1277659
- 839-632-4
-
- Inchi: 1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1
- InChI Key: CMHSWRSLJXDXBH-CRCLSJGQSA-N
- SMILES: O(C)C([C@@H]1C[C@H]1CN)=O
Computed Properties
- Exact Mass: 129.07903
- Monoisotopic Mass: 129.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1277659-0.05g |
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans |
159786-56-8 | 0.05g |
$315.0 | 2023-06-08 | ||
| Enamine | EN300-1277659-0.1g |
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans |
159786-56-8 | 0.1g |
$470.0 | 2023-06-08 | ||
| Enamine | EN300-1277659-0.25g |
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans |
159786-56-8 | 0.25g |
$672.0 | 2023-06-08 | ||
| Enamine | EN300-1277659-0.5g |
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans |
159786-56-8 | 0.5g |
$1058.0 | 2023-06-08 | ||
| Enamine | EN300-1277659-1.0g |
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans |
159786-56-8 | 1g |
$1357.0 | 2023-06-08 | ||
| Enamine | EN300-1277659-2.5g |
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans |
159786-56-8 | 2.5g |
$2660.0 | 2023-06-08 | ||
| Enamine | EN300-1277659-5.0g |
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans |
159786-56-8 | 5g |
$3935.0 | 2023-06-08 | ||
| Enamine | EN300-1277659-10.0g |
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans |
159786-56-8 | 10g |
$5837.0 | 2023-06-08 | ||
| Enamine | EN300-1277659-50mg |
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans |
159786-56-8 | 50mg |
$315.0 | 2023-10-01 | ||
| Enamine | EN300-1277659-100mg |
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans |
159786-56-8 | 100mg |
$470.0 | 2023-10-01 |
rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans
Comprehensive Overview of rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans (CAS No. 159786-56-8)
The compound rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans (CAS No. 159786-56-8) is a chiral cyclopropane derivative with significant applications in pharmaceutical and chemical research. Its unique structure, featuring an aminomethyl group and a carboxylate moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
One of the most searched questions related to this compound is: "What are the synthetic routes for rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate?" The synthesis typically involves stereoselective cyclopropanation reactions, followed by functional group transformations. Recent advancements in asymmetric catalysis have improved the efficiency of producing enantiomerically pure forms, which are critical for pharmaceutical applications. The trans configuration of this compound is particularly noteworthy, as it often exhibits higher biological activity compared to its cis counterpart.
Another trending topic in the context of CAS No. 159786-56-8 is its role in green chemistry. With growing environmental concerns, researchers are exploring sustainable methods to synthesize such compounds. For instance, microwave-assisted synthesis and biocatalysis have emerged as eco-friendly alternatives to traditional methods. These approaches not only reduce waste but also enhance yield and selectivity, addressing the demand for cost-effective and scalable production processes.
The pharmacological potential of rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate is another area of intense research. Studies suggest its derivatives may act as neuroprotective agents or GABA receptor modulators, aligning with the current focus on mental health therapeutics. This has led to a surge in searches for "biological activity of cyclopropane derivatives" and "applications of chiral amines in medicine." The compound's versatility underscores its importance in modern medicinal chemistry.
From a commercial perspective, the demand for high-purity rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans is rising, driven by its use in contract research organizations (CROs) and pharmaceutical development. Suppliers often highlight its HPLC purity and storage stability, which are critical for laboratory and industrial applications. Additionally, the compound's CAS No. 159786-56-8 is frequently referenced in patents, indicating its relevance in proprietary formulations.
In summary, rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans (CAS No. 159786-56-8) is a multifaceted compound with broad applications in drug discovery, green chemistry, and material science. Its stereochemistry, synthetic accessibility, and biological relevance make it a subject of ongoing research and commercial interest. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing precision medicine and sustainable chemistry.
159786-56-8 (rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, trans) Related Products
- 23199-14-6(Cyclohexanecarboxylicacid, 4-(aminomethyl)-, methyl ester)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)